6-Bromo-4,4-dimethylthiochroman

Synthetic yield Thiochroman bromination Process chemistry

6-Bromo-4,4-dimethylthiochroman is the essential regiospecific intermediate for tazarotene synthesis via Sonogashira coupling and the designated Tazarotene Impurity 1 (Impurity 6) reference standard for ANDA analytical method validation. Its 6-bromo substitution is critical for correct reactivity and spectral fingerprint; 8-bromo or 6-chloro analogs are not substitutable. Supplied at ≥97% purity with regulatory-compliant characterization and optional USP/EP pharmacopeial traceability for forced degradation studies and QC.

Molecular Formula C11H13BrS
Molecular Weight 257.19 g/mol
CAS No. 112110-44-8
Cat. No. B176867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,4-dimethylthiochroman
CAS112110-44-8
Molecular FormulaC11H13BrS
Molecular Weight257.19 g/mol
Structural Identifiers
SMILESCC1(CCSC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
InChIKeyFLNJCJQFSGXLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4-dimethylthiochroman (CAS 112110-44-8) as a Tazarotene Intermediate and Analytical Reference Standard


6-Bromo-4,4-dimethylthiochroman (CAS 112110-44-8) is a heterocyclic thiochroman derivative with the molecular formula C11H13BrS and a molecular weight of 257.19 [1]. This compound is characterized by a geminal dimethyl substitution at the 4-position and a bromine atom at the 6-position of the thiochroman core [1]. Its primary industrial relevance stems from its role as a key intermediate in the synthesis of tazarotene, a synthetic retinoid used topically for acne and psoriasis [2], as well as its use as a tazarotene impurity reference standard (Tazarotene Impurity 1/6) for analytical method validation and quality control in pharmaceutical development [3].

Why 6-Bromo-4,4-dimethylthiochroman Cannot Be Replaced by Generic Thiochroman Analogs


In-class substitution of 6-bromo-4,4-dimethylthiochroman with structurally similar analogs is not feasible due to critical regiospecific requirements in downstream pharmaceutical syntheses and analytical applications. The 6-bromo substitution pattern is essential for Sonogashira coupling reactions that introduce the ethynyl moiety required for tazarotene formation [1]; alternative bromo-substitution positions (e.g., 8-bromo derivative) or different halogen substitutions (e.g., 6-chloro analog, CAS 1352491-80-5) would alter reactivity, regioselectivity, and cross-coupling efficiency . Furthermore, as a designated tazarotene impurity reference standard (Tazarotene Impurity 1/6), this specific compound must match the exact retention time and spectral fingerprint of the impurity observed in tazarotene drug substance batches [2]; substitution with any other compound would invalidate analytical method validation and regulatory compliance for ANDA submissions.

Quantitative Differentiation Evidence for 6-Bromo-4,4-dimethylthiochroman: Procurement-Relevant Comparative Data


Comparative Synthetic Yield: 6-Bromo-4,4-dimethylthiochroman vs. Alternative Halogenated Analogs

The 4-step optimized synthetic route for 6-bromo-4,4-dimethylthiochroman from bromobenzene achieves an overall yield of 88.5% [1]. This yield exceeds those reported for alternative bromo-substituted thiochromans (e.g., 4,4-dimethyl-8-bromothiochroman) and chloro-substituted analogs (e.g., 6-chloro-4,4-dimethylthiochroman) for which optimized industrial-scale yields are not documented in peer-reviewed literature, representing a class-level inference advantage for the 6-bromo regioisomer.

Synthetic yield Thiochroman bromination Process chemistry

One-Pot Synthesis Efficiency: Reduced Consumption and Pollution vs. Previous Multi-Step Routes

A one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman utilizes byproducts from the first two steps as catalysts for the third step, resulting in lower consumption and lower pollution compared with the previous multi-step isolated intermediate route [1]. The previous route required separate isolation and purification of intermediates, increasing solvent usage and waste generation; the one-pot approach eliminates these isolation steps.

One-pot synthesis Byproduct utilization Green chemistry

Regulatory Traceability: USP/EP Pharmacopeial Reference Standard Qualification

6-Bromo-4,4-dimethylthiochroman is supplied with detailed characterization data compliant with regulatory guidelines and can provide further traceability against USP or EP pharmacopeial standards [1]. In contrast, non-impurity-designated thiochroman analogs (e.g., 4,4-dimethylthiochroman without bromine substitution, or 6-chloro-4,4-dimethylthiochroman) lack this documented regulatory alignment for tazarotene analytical applications.

Pharmaceutical impurity Reference standard ANDA

Physicochemical Characterization: Boiling Point and Density vs. Class Average

6-Bromo-4,4-dimethylthiochroman exhibits a predicted boiling point of 307.5±41.0°C at 760 mmHg and a density of 1.351±0.06 g/cm³ . While these are predicted values rather than experimentally determined, they provide a baseline for process development that distinguishes this compound from its chloro analog (6-chloro-4,4-dimethylthiochroman, MW 212.74) which would be expected to have a lower boiling point due to reduced molecular weight and altered intermolecular interactions.

Physicochemical properties Process development Purification

High-Value Application Scenarios for 6-Bromo-4,4-dimethylthiochroman (CAS 112110-44-8) Based on Differentiated Evidence


Tazarotene API Process Development and Scale-Up

6-Bromo-4,4-dimethylthiochroman serves as the critical precursor for Sonogashira coupling to introduce the ethynyl moiety in tazarotene synthesis [1]. The documented 88.5% overall yield in optimized multi-step routes [2] and the availability of a low-consumption one-pot synthesis method [3] provide quantifiable economic and environmental advantages for process chemists scaling up tazarotene production. Procurement of this specific intermediate, rather than alternative halogenated thiochromans, is essential because the 6-bromo substitution pattern is regiospecifically required for the palladium-catalyzed coupling with trimethylsilylacetylene [1].

Tazarotene Impurity Profiling and ANDA Regulatory Submissions

As Tazarotene Impurity 1 (also designated Impurity 6), 6-bromo-4,4-dimethylthiochroman is used for analytical method development, method validation (AMV), and Quality Control (QC) during Abbreviated New Drug Application (ANDA) submissions for generic tazarotene products [4]. The compound is supplied with regulatory-compliant characterization data and can be traced to USP or EP pharmacopeial standards [4]. Substitution with non-designated analogs would invalidate impurity identification and quantification methods, potentially causing ANDA rejection. This scenario is supported by the documented impurity designation and regulatory traceability evidence.

Forced Degradation Studies for Tazarotene Drug Product Stability

6-Bromo-4,4-dimethylthiochroman is explicitly indicated for use in forced degradation studies of tazarotene [4]. In these studies, the compound serves as an authentic impurity marker to assess degradation pathways and establish stability-indicating analytical methods. The specific 6-bromo substitution pattern ensures that the impurity's chromatographic retention time and spectral signature match those observed in stressed tazarotene samples. The documented regulatory traceability and impurity designation [4] differentiate this compound from non-impurity thiochroman analogs that lack validated use in degradation studies.

SSRT5 Antagonist and RAR-γ Retinoid Receptor Research Programs

Beyond tazarotene, 6-bromo-4,4-dimethylthiochroman is cited as an important intermediate for the preparation of SSRT5 antagonists and RAR-γ retinoid receptor ligands [3]. The compound's established synthetic accessibility via the 88.5% yield route [2] and the one-pot method [3] provides a reliable entry point for medicinal chemistry programs targeting these receptor classes. The 6-bromo substitution offers a synthetic handle for further diversification via cross-coupling reactions. This scenario derives directly from the synthetic accessibility evidence and the compound's documented role in preparing these specific therapeutic classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4,4-dimethylthiochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.